molecular formula C15H21N3O5 B556086 (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride CAS No. 57591-61-4

(R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride

Cat. No. B556086
CAS RN: 57591-61-4
M. Wt: 217.65 g/mol
InChI Key: GDAQVXISDUMUJG-LBPRGKRZSA-N
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Description

“®-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride” is a chemical compound with the empirical formula C9H11NO3 · HCl . It is also known as D-p-Hydroxyphenylglycine methyl ester hydrochloride and Methyl ®-2-amino-2-(4-hydroxyphenyl)acetate hydrochloride .


Molecular Structure Analysis

The molecular structure of “®-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride” can be represented by the SMILES string Cl.COC(=O)C@Hc1ccc(O)cc1 . The InChI representation is InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-2-4-7(11)5-3-6;/h2-5,8,11H,10H2,1H3;1H/t8-;/m1./s1 .


Physical And Chemical Properties Analysis

The melting point of “®-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride” is 187-190 °C (lit.) . Its molecular weight is 217.65 g/mol .

Scientific Research Applications

  • Organic Chemistry and Biochemistry

    • These compounds often serve as building blocks in the synthesis of more complex molecules .
    • They might be studied for their potential biological activities .
  • Food Industry

    • 4-Hydroxyphenylacetic acid, a related compound, is found in olive oil and beer .
  • Pharmaceutical Industry

    • In industry, 4-hydroxyphenylacetic acid is an intermediate used to synthesize atenolol .
  • Biotechnology

    • It has been used in the synthesis of 4-(2-hydroxy-3-isopropylamino)propoxyphenylacetic acid .
  • Microbiology

    • It has been isolated from Penicillium chrysogenum .
  • Chemical Synthesis

    • It’s used as a reagent in the acylation of phenols and amines .
  • Chromatography or Mass Spectrometry

    • These compounds can be used in the measuring apparatus needed for chromatography, or the proteins used to fulfill sample manipulation during mass spectrometry .
  • Synthesis of Other Compounds

    • Methyl 4-hydroxyphenylacetate, a related compound, has been used in the synthesis of 4-(2-hydroxy-3-isopropylamino)propoxyphenylacetic acid .
  • Isolation from Microorganisms

    • Methyl 4-hydroxyphenylacetate has been isolated from Penicillium chrysogenum .
  • Phenolic Acid Esterification

    • 4-Hydroxyphenylacetic acid is a phenolic acid that is esterified with various alcohols to synthesize esters .
  • Acylation of Phenols and Amines

    • 4-Hydroxyphenylacetic acid has been used as a reagent in the acylation of phenols and amines .
  • Chemical Compound Found in Olive Oil and Beer

    • 4-Hydroxyphenylacetic acid, a related compound, is found in olive oil and beer .

Safety And Hazards

“®-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride” is intended for R&D use only. It is not advised for medicinal, household or other use .

properties

IUPAC Name

methyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-2-4-7(11)5-3-6;/h2-5,8,11H,10H2,1H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCKVJUNDXPDJH-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10528780
Record name Methyl (2R)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10528780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride

CAS RN

57591-61-4
Record name Methyl (2R)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10528780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Pan, T Yang, J Chen, X Cao - Process Biochemistry, 2018 - Elsevier
Cefprozil, a semi-synthetic antibiotic, has been used in pediatric therapy. The purpose of this study was to improve the yield of cefprozil and obtain purer product in an aqueous two-…
Number of citations: 9 www.sciencedirect.com
K Xie, JF Wan, X Cao - Process Biochemistry, 2023 - Elsevier
Cefprozil is a second-generation cephalosporin antibiotic, is widely used in the treatment of bronchitis and bacterial infections. Chemical synthesis methods have the disadvantage of …
Number of citations: 0 www.sciencedirect.com

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